1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine
Description
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
[1-benzyl-4-(methylaminomethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C15H25N3/c1-17-13-15(12-16)7-9-18(10-8-15)11-14-5-3-2-4-6-14/h2-6,17H,7-13,16H2,1H3 |
InChI Key |
MWRZIPDAZJTJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCN(CC1)CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-4-one
A common approach involves the reductive amination of 1-benzylpiperidin-4-one with methylamine or ammonia derivatives to introduce the methylamino group at the 4-position. This is typically catalyzed by hydrogenation catalysts such as Raney nickel or using reducing agents like sodium triacetoxyborohydride.
Example Process : Reductive amination of 1-benzylpiperidin-4-one with methylamine using Raney nickel catalyst under hydrogen atmosphere, followed by deprotection of the benzyl group if necessary.
Advantages : Uses commercially available starting materials, relatively straightforward, suitable for scale-up.
Limitations : Requires careful control of reaction conditions to avoid over-reduction or side reactions.
Multi-Step Synthesis Involving Protection/Deprotection and Alkylation
Some patents describe a multi-step process starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate involving:
- Debenzylation and quaternization steps
- Protection of intermediates using tert-butoxycarbonyl groups
- Methylation via sodium hydride and methyl iodide
- Deprotection under acidic conditions
- Reductive amination with methylamine and sodium triacetoxyborohydride
This process, while detailed, has drawbacks including the use of expensive and hazardous reagents (sodium hydride, benzyl bromide), multiple protection/deprotection steps, and low overall yields (~13.6% molar yield).
Improved Scalable Processes
Recent literature reports improved scalable methods that avoid harsh reagents and lengthy purification:
Direct reductive amination of 1-benzylpiperidin-4-one with ammonia or methylamine using Raney nickel catalyst with shorter reaction times and higher yields.
Avoidance of column chromatography by optimizing reaction conditions and workup.
Use of commercially available raw materials to reduce cost and complexity.
Alternative Synthetic Approaches
Other methods include:
Use of milder methylation agents and solvents such as dichloromethane, dichloroethane, or methanol in alkylation steps.
Avoidance of pyrophoric and moisture-sensitive reagents to improve safety and scalability.
Comparative Analysis of Preparation Methods
Detailed Stepwise Preparation Example (Reductive Amination Route)
Starting Material Preparation : Obtain 1-benzylpiperidin-4-one commercially or synthesize via known methods.
-
- Mix 1-benzylpiperidin-4-one with methylamine in a suitable solvent (e.g., methanol).
- Add Raney nickel catalyst.
- Stir under hydrogen atmosphere (1-5 atm) at controlled temperature (25-60°C) for several hours.
- Monitor reaction progress by TLC or HPLC.
Workup :
- Filter off catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by crystallization or minimal chromatography.
Optional Debenzylation (if free piperidine amine is desired):
- Subject the product to hydrogenolysis conditions (Pd/C catalyst under hydrogen atmosphere).
- Isolate the debenzylated amine.
Research Findings and Optimization Notes
The reductive amination route is favored for its simplicity, cost-effectiveness, and scalability.
Avoiding protection/deprotection steps reduces waste and improves overall yield.
Use of Raney nickel catalyst is advantageous due to its robustness and ease of handling compared to sodium triacetoxyborohydride, which is moisture sensitive and pyrophoric.
Reaction conditions such as temperature, pressure, and molar ratios of reagents are critical for maximizing yield and purity.
Purity of intermediates and final product is typically >95%, suitable for further pharmaceutical or chemical applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Solvent | Methanol, dichloromethane, or acetonitrile | Depends on step and reagent compatibility |
| Catalyst | Raney nickel or Pd/C | Raney Ni for reductive amination; Pd/C for debenzylation |
| Reducing Agent | Hydrogen gas (1-5 atm) | Safer and cleaner than hydride reagents |
| Temperature | 25-60°C | Controlled to avoid side reactions |
| Reaction Time | 4-24 hours | Monitored by analytical methods |
| Yield | 50-80% (reductive amination) | Higher than multi-step protection routes |
| Purity | >95% | Confirmed by HPLC or NMR |
Chemical Reactions Analysis
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural Analogues
Key Differences and Similarities
The methylamino-methyl substituent introduces a secondary amine, which may increase hydrogen-bonding capacity relative to 1-benzylpiperidin-4-amine .
For example, 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine is classified as a skin/eye irritant and respiratory hazard . The target compound likely shares similar risks due to structural homology.
Therapeutic Potential MMV019918 demonstrates the utility of piperidine-methylamine scaffolds in antiparasitic drug design, achieving IC₅₀ values <1 μM against Plasmodium falciparum . The target compound’s benzyl group could be optimized for similar parasitic or viral targets.
Biological Activity
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine, commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its structural components, which include a piperidine ring substituted with a benzyl and a methylamino group. The following sections provide a detailed overview of its biological activity, including antibacterial and antifungal properties, receptor interactions, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.32 g/mol |
| CAS Number | 7006-50-0 |
| IUPAC Name | 1-benzyl-N-methylpiperidin-4-amine |
Antibacterial and Antifungal Properties
Research has indicated that piperidine derivatives possess notable antibacterial and antifungal activities. A study examining various monomeric alkaloids demonstrated that certain piperidine compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The specific compound under discussion has shown promising results in in vitro assays against multiple bacterial strains, with studies indicating complete bacterial death within an 8-hour exposure period .
Receptor Interactions
Piperidine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, some compounds within this class have been characterized as selective serotonin receptor inverse agonists, which may have implications for treating mood disorders . The structural modifications of the piperidine ring can significantly influence these interactions, enhancing or diminishing biological activity.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of piperidine derivatives highlighted the compound's effectiveness against Candida albicans, alongside its activity against E. coli. The study reported MIC values indicating that the compound could inhibit fungal growth at concentrations as low as 3.125 mg/mL .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of related piperidine compounds, demonstrating their potential as acetylcholinesterase inhibitors. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission .
Q & A
Q. What are the standard synthetic routes for preparing 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine, and what key intermediates are involved?
The synthesis typically involves reductive amination and acylation steps. For example, 1-benzyl-4-piperidone can undergo reductive amination with methylamine using sodium triacetoxyborohydride (STAB) in acetic acid to form the intermediate 1-Benzyl-4-[(methylamino)methyl]piperidin-4-ol , which is further reduced to the target compound . Another approach uses 1-benzyl-4-methylpiperidin-3-one as a precursor, followed by reductive amination with methylamine and titanium(IV) isopropoxide to introduce the methylamino group . Key intermediates include 1-Benzyl-4-(phenylamino)piperidine and 1-Benzyl-4-methylpiperidin-3-one , which require purification via column chromatography or crystallization .
Q. What analytical techniques are recommended for structural characterization of this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and stereochemistry. For example, the benzyl group exhibits aromatic proton signals at δ 7.2–7.4 ppm, while methylamino protons appear as singlets near δ 2.2–2.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 248.21 g/mol for C₁₅H₂₃N₃) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .
Q. How can intermediates be isolated during synthesis, and what purification methods are effective?
Intermediates like 1-Benzyl-4-(phenylamino)piperidine are isolated via liquid-liquid extraction (using dichloromethane/water) followed by column chromatography (silica gel, eluent: ethyl acetate/hexane). For polar intermediates, HPLC with a C18 column and acetonitrile/water gradient is effective .
Advanced Research Questions
Q. How can computational chemistry optimize the synthetic yield of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energy barriers. For instance, transition-state analysis of the reductive amination step reveals optimal conditions (e.g., pH 4–5, STAB as a mild reducing agent) to minimize side products . Computational tools like Gaussian or ORCA predict solvent effects (e.g., methanol vs. THF) on reaction kinetics .
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure derivatives?
Q. How should researchers address contradictory data in biological activity assays involving this compound?
Contradictions in receptor-binding assays (e.g., μ-opioid vs. σ-receptor affinity) arise from impurities or stereochemical variability. Mitigation strategies include:
Q. What in vitro methodologies are suitable for studying its biological activity?
Q. How can reaction mechanisms for novel derivatives be elucidated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
